molecular formula C12H23ClN2O2 B6197679 rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride CAS No. 2740591-61-9

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride

Cat. No.: B6197679
CAS No.: 2740591-61-9
M. Wt: 262.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride: is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to a nitro group.

  • Reduction: : Reducing nitro groups to amines.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: : Reagents like alkyl halides and strong bases are often used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and bicyclic structure. Similar compounds include:

  • Bicyclo[3.2.0]heptane derivatives

  • Aminocarbamate derivatives

  • Hydrochloride salts of amines

These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to different chemical and biological properties.

Properties

CAS No.

2740591-61-9

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.